molecular formula C17H23FN2O3 B7137709 N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide

N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide

Cat. No.: B7137709
M. Wt: 322.4 g/mol
InChI Key: GSYRQGHBVOQXHF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c18-15-5-1-2-6-16(15)19-17(21)20-9-7-13(8-10-20)23-12-14-4-3-11-22-14/h1-2,5-6,13-14H,3-4,7-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYRQGHBVOQXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2CCN(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the oxolan-2-ylmethoxy group: This step involves the reaction of the piperidine derivative with an oxolan-2-ylmethoxy reagent under suitable conditions.

    Attachment of the 2-fluorophenyl group: This can be done through a substitution reaction using a fluorinated aromatic compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide
  • N-(2-bromophenyl)-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide
  • N-(2-methylphenyl)-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide

Uniqueness

N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for further research.

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